

Alisporivir calcineurin binding avoidance structural basis

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Compound Focus: Alisporivir

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Structural Basis for Calcineurin Binding Avoidance

The table below summarizes the key structural differences between Cyclosporin A (CsA) and **Alisporivir** (Debio 025) that underlie **Alisporivir**'s non-immunosuppressive nature.

Feature	Cyclosporin A (CsA) - Immunosuppressive	Alisporivir (Debio 025) - Non-immunosuppressive	Functional Consequence
Residue at Position 3	Sarcosine (SAR) [1]	N-methyl-D-alanine (DAM) [1]	Contributes to conformational flexibility and high-affinity CypA binding without enabling CaN interaction [1].
Residue at Position 4	N-methyl-L-leucine (MLE) [2]	N-ethyl-L-valine (NEV) [2] [1]	The N-ethyl group creates steric hindrance, physically blocking interaction with calcineurin's hydrophobic cavity [2] [1].

Feature	Cyclosporin A (CsA) - Immunosuppressive	Alisporivir (Debio 025) - Non-immunosuppressive	Functional Consequence
CypA Binding	Binds Cyclophilin A (CypA) with high affinity ($K_d \sim 11$ nM) [1].	Binds CypA with similar or slightly better affinity ($K_d \sim 7-8$ nM); slower dissociation rate ($k_{off} \sim 2.4 \times 10^{-4} \text{ s}^{-1}$) than CsA ($k_{off} \sim 27 \times 10^{-4} \text{ s}^{-1}$) [1].	Underlies potent anti-HCV properties. The more stable complex is still incapable of recruiting CaN [2] [1].
Calcineurin (CaN) Interaction	The CypA-CsA complex binds to and inhibits calcineurin phosphatase activity [1].	The CypA-Alisporivir complex cannot bind or inhibit calcineurin [2] [1].	Loss of immunosuppressive activity; T-cell activation via the NFAT pathway remains intact [1].

Experimental Evidence & Protocols

The following experiments are key to validating the mechanism of action and non-immunosuppressive character of **Alisporivir**.

Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to Measure Ternary Complex Formation

This experiment directly tests whether the CypA-drug complex can bind to calcineurin.

- **Objective:** To demonstrate the absence of a ternary complex between Cyclophilin A (CypA), **Alisporivir**, and Calcineurin (CaN).
- **Detailed Protocol:**
 - **Immobilization:** Purified calcineurin is immobilized on a CMS sensor chip.
 - **Complex Formation:** Pre-form the complex by incubating CypA with either CsA or **Alisporivir**.
 - **Injection and Measurement:** Inject the pre-formed CypA-drug complexes over the calcineurin-coated chip surface.
 - **Data Analysis:** Analyze the sensorgrams for binding response. A response upon injection of the **CypA-CsA complex** confirms ternary complex formation. The absence of a binding

response upon injection of the **CypA-Alisporivir complex** provides direct evidence for its inability to bind calcineurin [2].

- **Troubleshooting:** Ensure the pre-formed CypA-drug complex is stable and at a sufficient concentration. Running a CypA-only control is essential to rule out direct CypA-CaN binding.

T-Cell Activation Assay

This is a functional cellular assay to confirm the lack of immunosuppressive activity.

- **Objective:** To show that **Alisporivir** does not inhibit T-cell activation and cytokine production.
- **Detailed Protocol:**
 - **Isolate PBMCs:** Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors.
 - **Stimulate and Treat:** Stimulate T-cells using anti-CD3/CD28 antibodies or phytohemagglutinin (PHA) in the presence of a titration of CsA, **Alisporivir**, or a vehicle control (DMSO).
 - **Measure Readout:** After 48-72 hours, measure a key readout of T-cell activation:
 - **Viability:** Use a luminescence-based assay (e.g., CellTiter-Glo).
 - **Proliferation:** Use a fluorescence-based assay (e.g., CFSE dilution analyzed by flow cytometry).
 - **Cytokine Production:** Quantify IL-2 in the supernatant using an ELISA kit [3] [4].
- **Troubleshooting:** Optimize the stimulant concentration and cell density to ensure a robust but not saturated activation signal. CsA should serve as a positive control for suppression.

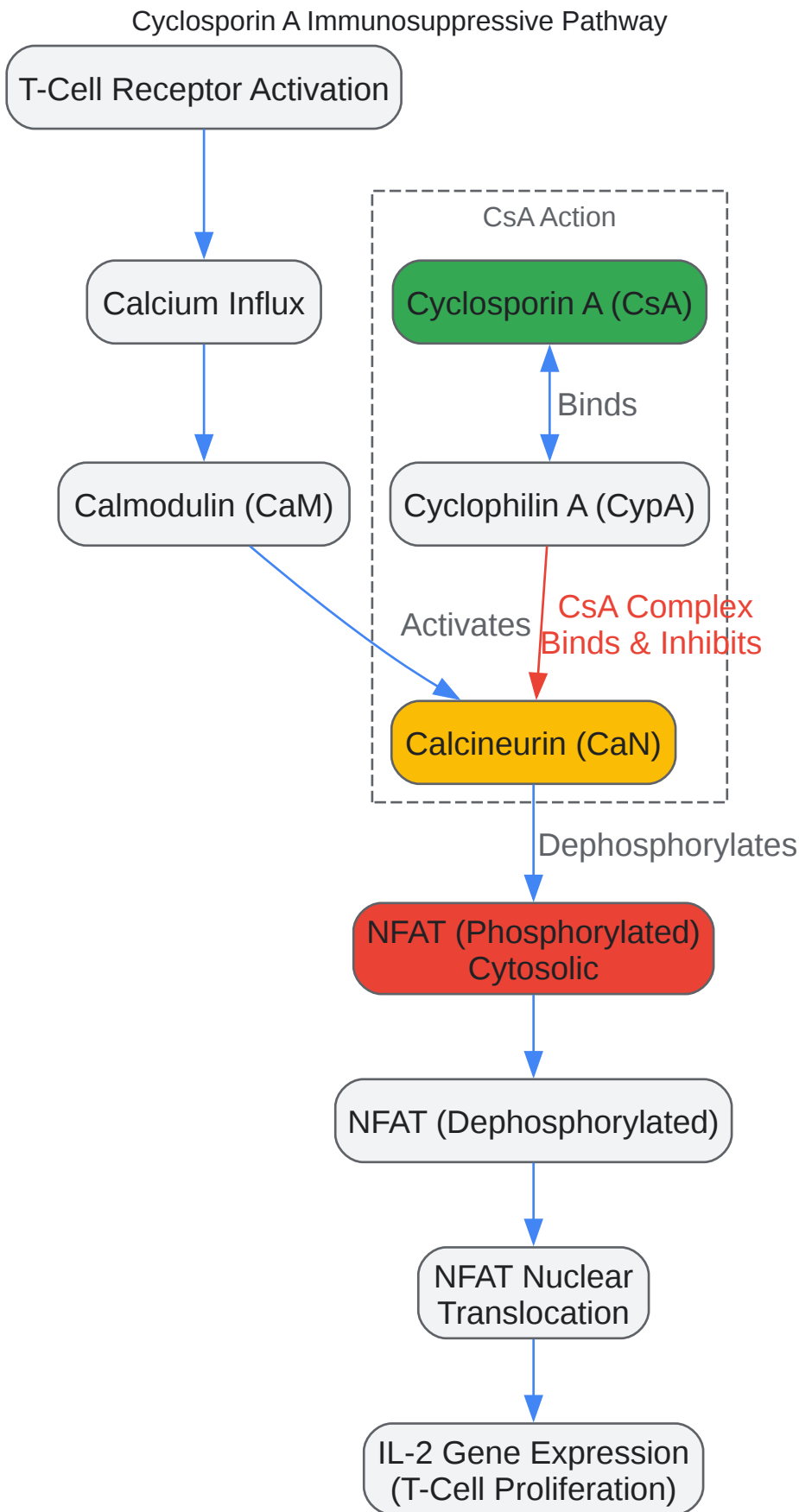
FAQs & Troubleshooting Guide

Question / Issue	Possible Cause & Solution
In our SPR assay, we see weak, non-specific binding of the CypA-Alisporivir complex to calcineurin.	
Cause: Non-specific protein-protein interactions. Solution: Include a running buffer with a non-ionic detergent (e.g., 0.05% Tween-20) and increase the salt concentration (e.g., 150-300 mM NaCl) to reduce non-specific binding.	
Our T-cell activation assay shows high variability in the IL-2 readout. Cause:	
Donor-to-donor variability in PBMC responsiveness. Solution: Use PBMCs from at least 3 different donors for biological replicates. Pre-test donor responsiveness to the chosen stimulant and normalize the data to the vehicle control for each donor.	
Does Alisporivir have any effect on the immune system? Yes. Unlike CsA, which suppresses it, Alisporivir can stimulate antigen presentation. It increases MHC-I surface	

expression on hepatoma cells, leading to enhanced activation of antigen-specific CD8+ T cells by up to **40%** [3] [4]. This may contribute to its antiviral efficacy. | | **Why is Alisporivir a more potent antiviral than CsA despite similar CypA affinity?** | The **slower dissociation rate (k_{off})** of **Alisporivir** from CypA results in a more stable complex in the cellular environment. This prolonged inhibition of CypA is thought to underlie its increased potency against viruses like HCV [1]. |

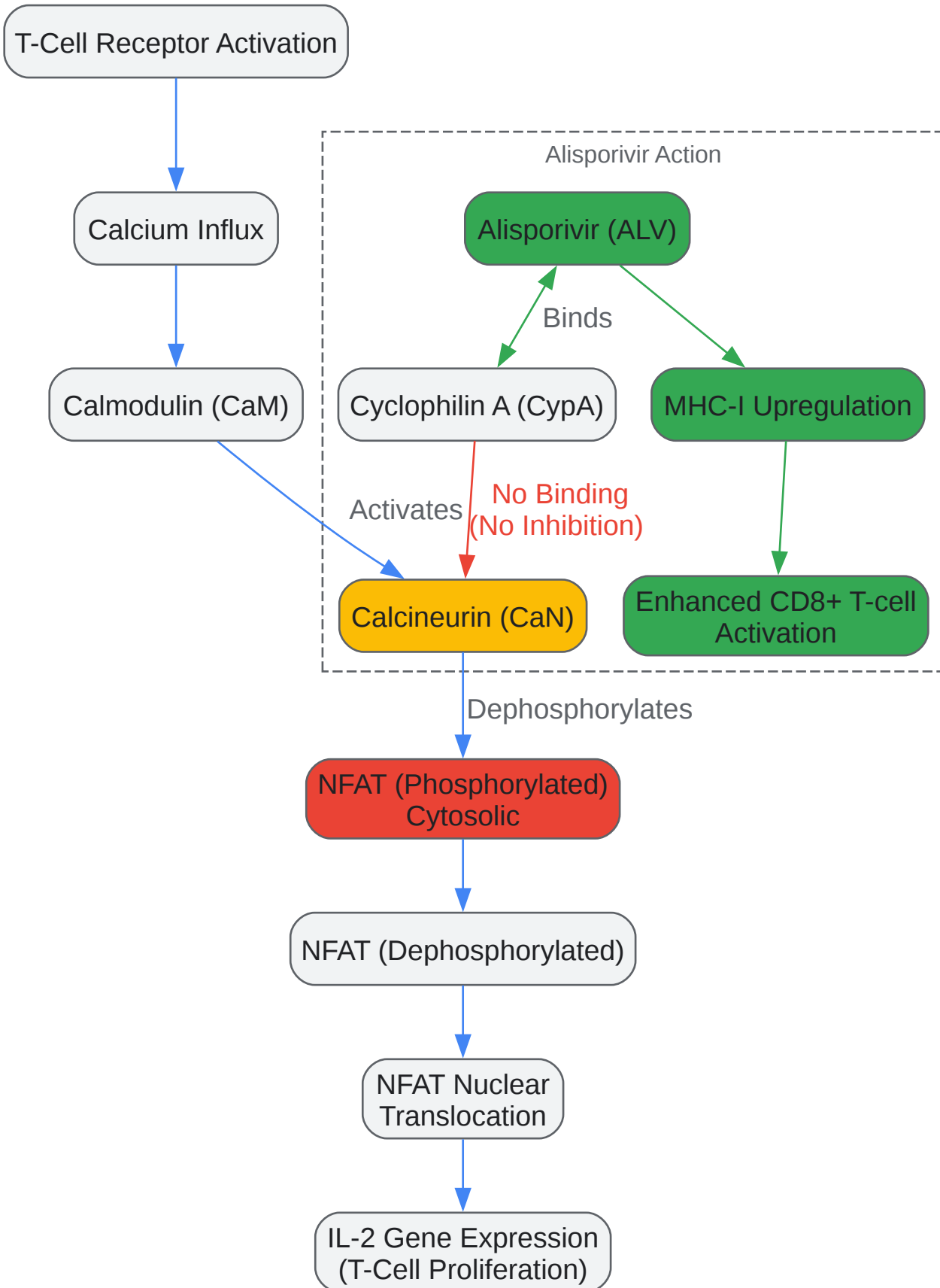
Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways that differentiate CsA and **Alisporivir**.



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Alisporivir Non-Immunosuppressive Action



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